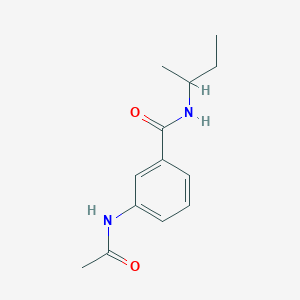![molecular formula C18H25ClN2O2 B269235 2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269235.png)
2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The exact mechanism of action of 2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats and mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic drugs. However, its solubility in water is limited, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the research on 2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide. One direction is to further investigate its mechanism of action and explore its potential applications in the treatment of other inflammatory and pain-related disorders. Another direction is to develop new methods for synthesizing the compound that can improve its solubility and bioavailability. Additionally, research can be conducted to explore the potential side effects and toxicity of the compound in different animal models.
Synthesis Methods
2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide is synthesized using a specific method that involves the reaction of 2-chlorobenzoyl chloride with N-cyclohexyl-2-amino-2-methylpropanamide in the presence of a base such as triethylamine. The resulting product is then treated with 2,2-dimethylpropanoic acid chloride to form the final compound.
Scientific Research Applications
2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.
properties
Molecular Formula |
C18H25ClN2O2 |
|---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-5-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H25ClN2O2/c1-18(2,3)17(23)21-13-9-10-15(19)14(11-13)16(22)20-12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
PWOVODXPGXDJFS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)